molecular formula C17H15NO5 B14295992 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- CAS No. 115043-98-6

2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-

Cat. No.: B14295992
CAS No.: 115043-98-6
M. Wt: 313.30 g/mol
InChI Key: ITRAGDODVWDDEE-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- (CAS: 171366-06-6), is a chalcone derivative characterized by a propenone backbone substituted with a 2,4-dimethoxyphenyl group at position 1 and a 3-nitrophenyl group at position 2. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as key intermediates in synthetic organic chemistry and exhibit diverse biological activities, including antimicrobial, anticancer, and antimalarial properties .

Properties

CAS No.

115043-98-6

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15NO5/c1-22-14-7-8-15(17(11-14)23-2)16(19)9-6-12-4-3-5-13(10-12)18(20)21/h3-11H,1-2H3

InChI Key

ITRAGDODVWDDEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones with different functional groups.

Scientific Research Applications

2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Antimalarial Activity

Chalcones with amino and methoxy substituents, such as (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, demonstrated 50% inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR), a critical enzyme in malaria parasites. In contrast, the 3-nitrophenyl-substituted target compound lacks the amino group, which is critical for electrostatic interactions with PfFNR . This suggests that the nitro group may reduce antimalarial efficacy compared to amino-substituted analogs.

Antifungal and Antibacterial Activity

Compounds like 1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-amino-4-(4-chlorophenyl)-thiazol-5-yl)-2-propen-1-one (3n) showed potent antifungal activity against Aspergillus niger, equivalent to standard drugs . The target compound’s nitro group may enhance antifungal activity through similar electron-withdrawing effects, though direct comparative data are lacking. Methoxy groups in 2,4-dimethoxyphenyl analogs (e.g., 2',4'-dihydroxy-3,4-dimethoxychalcone) have been linked to improved solubility and bioavailability, which could benefit the target compound’s pharmacokinetics .

Physicochemical Properties

Compound Substituents Key Properties Biological Activity
Target Compound 2,4-dimethoxy, 3-nitro High polarity due to nitro and methoxy groups Potential antifungal/antimicrobial
(E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)- 4-amino, 4-methoxy 50% PfFNR inhibition Antimalarial
Compound 3n 3-bromo-5-chloro-2-hydroxy, thiazole LogP ~3.2 (predicted) Antifungal (equivalent to standard)
2',4'-Dihydroxy-3,4-dimethoxychalcone 2,4-dihydroxy, 3,4-dimethoxy Improved solubility Antioxidant, anticancer

However, it may also reduce metabolic stability.

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